molecular formula C16H12F2N2OS2 B2376800 1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380070-49-3

1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea

Cat. No.: B2376800
CAS No.: 2380070-49-3
M. Wt: 350.4
InChI Key: KBVCENYUMFIUIE-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of difluorophenyl and thiophenyl groups, which may impart unique chemical and physical properties. Compounds like this are often of interest in various fields of research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with a thiophene derivative under controlled conditions. The process may include:

    Step 1: Nitration of 2,6-difluoroaniline to introduce nitro groups.

    Step 2: Reduction of the nitro groups to amines.

    Step 3: Coupling of the amine with a thiophene derivative using a coupling agent like carbodiimide.

    Step 4: Formation of the urea linkage through the reaction with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones.

    Reduction: The urea group can be reduced to amines under strong reducing conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

    Material Science: It may contribute to the properties of polymers or electronic materials through its structural features.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(thiophen-3-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(4-methylthiophen-2-yl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is unique due to the presence of two thiophene rings, which may enhance its electronic properties and potential biological activities compared to similar compounds with only one thiophene ring.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c17-13-2-1-3-14(18)15(13)20-16(21)19-7-12-6-11(9-23-12)10-4-5-22-8-10/h1-6,8-9H,7H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVCENYUMFIUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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